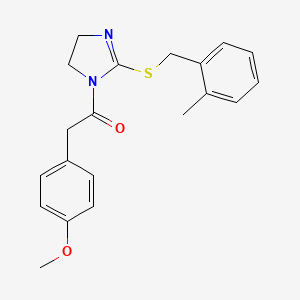

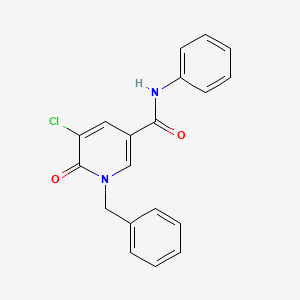

![molecular formula C9H13N3 B2776435 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2260937-09-3](/img/structure/B2776435.png)

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane” is a type of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, such as “this compound”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “this compound” is based on the bicyclo[2.1.1]hexane core . This core is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations .Scientific Research Applications

Synthesis and Chemical Properties

Building Blocks for Carbapenem Nuclei : The synthesis of 2-Azabicyclo[2.2.0]hexane-3,5-dione, a building block for carbapenem nuclei, has been explored, highlighting the versatility of azabicyclo hexane derivatives in creating pharmacologically active products (Katagiri et al., 1985).

Nonnarcotic Analgesic Agents : Research on 1-Aryl-3-azabicyclo[3.1.0]hexanes has led to the development of nonnarcotic analgesic agents, showcasing the therapeutic potential of azabicyclo hexane derivatives in pain management without the risks associated with narcotics (Epstein et al., 1981).

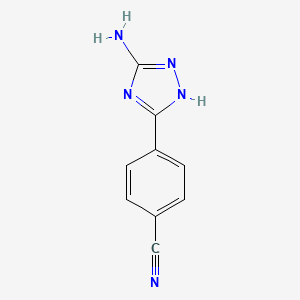

Dopamine D3 Receptor Antagonists : A class of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes has been identified as potent and selective dopamine D3 receptor antagonists, underscoring the relevance of azabicyclo hexane derivatives in designing drugs targeting the central nervous system (Massari et al., 2010).

Asymmetric Synthesis and Biological Activity

Frameworks for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols serve as frameworks for the asymmetric synthesis of biologically active compounds, demonstrating the utility of azabicyclo hexane derivatives in creating pharmacologically relevant molecules with high stereochemical control (Jida et al., 2007).

Opioid Ligands with Improved Binding : The discovery of azabicyclo[3.1.0]hexane compounds as a new class of opioid ligand has been reported, where a single methyl modification led to a significant improvement in opioid receptor binding, illustrating the fine-tuning potential of azabicyclo hexane derivatives for enhanced receptor affinity (Lunn et al., 2011).

Mechanistic Insights and Chemical Transformations

C-N Bond Formation : The mechanistic insight into C-N bond formation via SN2 displacement involving azabicyclo[3.1.0]hexanes has been explored, highlighting the chemical versatility and potential for creating diverse molecular architectures (Massari et al., 2010).

Modification for Nicotinic Receptor Ligands : Modifications of the 2-azabicyclo[2.1.1]hexane ring system have been explored for potential nicotinic acetylcholine receptor ligands, indicating the adaptability of azabicyclo hexane derivatives in targeting specific receptors (Malpass et al., 2003).

Future Directions

The future directions for the research and development of “1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane” and similar compounds involve expanding the toolbox of available bicyclic structures . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-8(11-12)9-4-7(5-9)6-10-9/h2-3,7,10H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFBOBKQKWTTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C23CC(C2)CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260937-09-3 |

Source

|

| Record name | 1-(1-methyl-1H-pyrazol-3-yl)-2-azabicyclo[2.1.1]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

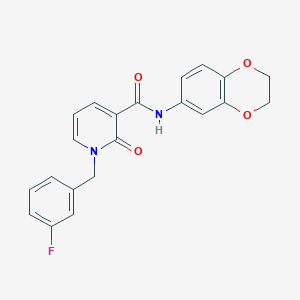

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2776352.png)

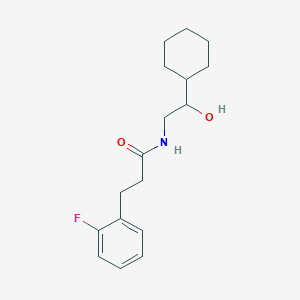

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2776356.png)

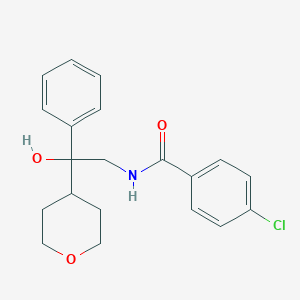

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)

![N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776363.png)

![4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2776367.png)

![1'-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2776372.png)